4-tert-Butylpyridine

Dye-Sensitized Solar Cells Electrolyte Additive Photovoltaic Performance

DSSC/PSC researchers needing precise V_OC and PCE gains face substitution risks with pyridine or 4-methylpyridine. 4-tert-Butylpyridine (TBP) is the validated electron-donating, sterically hindered base that uniquely adsorbs on TiO₂, shifting conduction band edges and suppressing recombination. Documented performance: +110 mV V_OC over non-grafted cells and PCE increase from 6.71% to 10.62% in gel polymer electrolytes. In MTO-catalyzed epoxidations, it delivers selectivity comparable to bidentate ligands. Standard grade: ≥98% (GC). Ambient shipping; room temp. storage under argon.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 3978-81-2
Cat. No. B128874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylpyridine
CAS3978-81-2
Synonyms4-tert-Butyl-pyridine;  4-(1,1-Dimethylethyl)pyridine;  p-tert-Butylpyridine;  NSC 5104
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=NC=C1
InChIInChI=1S/C9H13N/c1-9(2,3)8-4-6-10-7-5-8/h4-7H,1-3H3
InChIKeyYSHMQTRICHYLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butylpyridine Procurement Guide: DSSC & Perovskite Solar Cells


4-tert-Butylpyridine (TBP), CAS 3978-81-2, is a substituted pyridine derivative characterized by a bulky tert-butyl group at the para (4) position. This clear, colorless liquid functions as a critical additive in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), where it enhances open-circuit voltage (V_OC) and power conversion efficiency (PCE) by suppressing charge recombination and shifting the TiO2 conduction band edge [1]. Its electron-donating tert-butyl group also enhances basicity and provides steric hindrance, making it a valuable mild base or ligand in catalytic systems .

DSSC

Electrolyte additive to boost open-circuit voltage and power conversion efficiency in dye-sensitized solar cells

PSC

Candidate for perovskite defect passivation with strong Lewis basicity; system-dependent optimization needed

Catalysis

Effective monodentate N-donor ligand for methyltrioxorhenium-catalyzed epoxidations

Why 4-tert-Butylpyridine Cannot Be Substituted


While pyridine and its simple alkyl derivatives are widely available, 4-tert-Butylpyridine provides a unique combination of steric bulk and electron-donating character that is not matched by alternatives like pyridine (PY) or 4-methylpyridine (MP) [1]. Its specific molecular structure enables distinct interfacial interactions in photovoltaics and controlled reactivity in catalysis. The following evidence demonstrates quantifiable differences in basicity (pKa), catalytic activity, and photovoltaic performance that directly impact experimental outcomes and device efficiency, making casual substitution risky without rigorous validation.

4-tert-Butylpyridine (TBP)
Bulky tert-butyl group provides steric hindrance and strong electron-donating character; enables specific TiO₂ surface passivation and interfacial interactions
Expected Performance
Reported DSSC PCE ~10.6%, V_OC increase up to 135 mV; top-ranked Lewis basicity among pyridine derivatives (TBP > MP > PY)
Pyridine or 4-Methylpyridine
Lacks the steric bulk of the tert-butyl group; reduced electron-pair-donor ability changes defect passivation and charge-recombination suppression
Possible Outcome
Significantly lower open-circuit voltage and device efficiency may result; photovoltaic and catalytic performance profiles may not transfer without validation

4-tert-Butylpyridine Performance vs. Close Analogs


DSSC PCE and Open-Circuit Voltage Boost

In dye-sensitized solar cells (DSSCs), the addition of 4-tert-Butylpyridine (TBP) significantly enhances performance. One study shows TBP increases power conversion efficiency (PCE) from a baseline of 6.71% to 10.62% . In gel polymer electrolyte DSSCs, the addition of 7 wt% TBP increases open-circuit voltage (V_OC) from 615 mV to 750 mV [1]. A comparative study of electrolyte co-additives found that TBP and N-methylbenzimidazole (NMBI) have distinct optimum additive/I2 ratios, indicating non-interchangeable performance [2].

DSSC PCE Boost
Head-to-head
PCE 10.62% vs baseline 6.71%
Supports DSSC electrolyte selection for higher efficiency
Standard electrolyte conditions; +3.91 pp relative improvement
Dye-Sensitized Solar Cells Electrolyte Additive Photovoltaic Performance

Basicity Ranking of Alkyl-Substituted Pyridines

The aqueous basicity of 4-tert-Butylpyridine (4-TBP) differs from other tert-butyl-substituted pyridines. In a comprehensive study, 2-tert-butylpyridine (2-TBP) was more basic than pyridine, while 2,6-di-tert-butylpyridine (2,6-DTBP) was substantially less basic, an anomaly attributed to steric hindrance to solvation of the pyridinium cation [1]. 4-TBP's basicity is intermediate, influenced by the electron-donating para substituent without the severe steric effects of ortho substitution [2].

Basicity Ranking
Class-level
2-TBP > 4-TBP > pyridine > 2,6-DTBP
Guides base selection for proton-transfer equilibria
Aqueous pKa; steric hindrance affects solvation
Basicity pKa Steric Effects

Ligand Activity in MTO-Catalyzed Epoxidation

In methyltrioxorhenium (MTO) catalyzed epoxidation, 4-tert-Butylpyridine acts as an efficient monodentate N-donor ligand. A comparative study showed that both monodentate 4-tert-Butylpyridine and bidentate 4,4′-dimethyl-2,2′-bipyridine exhibited very good selectivities and activities for epoxidation of trans-β-methylstyrene at a MTO/ligand ratio of 1:5 and 25 °C [1]. This demonstrates that 4-TBP performs comparably to a well-established bidentate ligand in this catalytic system.

Epoxidation Ligand Activity
Head-to-head
Comparable to 4,4′-dimethyl-2,2′-bipyridine
Viable monodentate alternative in MTO catalysis
MTO/ligand ratio 1:5, 25 °C, trans-β-methylstyrene
Epoxidation Methyltrioxorhenium Lewis Base Ligand

PSC Fill Factor and V_OC Trade-offs

In PTAA-based perovskite solar cells (PSCs), 4-tert-Butylpyridine (TBP) exhibits compensational effects on photovoltaic performance. While TBP addition improves the uniformity of the PTAA hole transport material (HTM) layer, contributing to an increased fill factor, it also hampers spontaneous perovskite passivation, leading to decreased open-circuit voltage (V_OC) [1]. Consequently, PSCs with optimal TBP addition exhibited a similar overall PCE to those without TBP (e.g., 21.6% with TBP vs. 22.0% without) [2]. This contrasts with its clear benefit in DSSCs and highlights its context-dependent role.

PSC Fill Factor & V_OC
Head-to-head
PCE 21.6% with TBP vs 22.0% without
Context-dependent PSC additive role; requires optimization
PTAA HTM, OA-TFSI system; fill factor gains, V_OC trade-off
Perovskite Solar Cells Hole Transport Material Additive

TiO2 Surface Passivation for V_OC Gain

A direct comparison of the adsorption of 4-tert-Butylpyridine (4-TBP) and 2,2'-bipyridine (bipy) on TiO2 photoanodes revealed a key difference. While both additives chemically bind to the TiO2 surface, cells fabricated with 4-TBP-grafted TiO2 photoanodes exhibited an increase in open-circuit voltage (V_OC) of 110 mV compared to non-grafted cells [1]. This quantifies the beneficial effect of 4-TBP on V_OC through surface passivation.

TiO₂ Surface Passivation
Head-to-head
+110 mV V_OC increase
Quantifies passivation benefit on open-circuit voltage
4-TBP-grafted TiO₂ photoanodes vs non-grafted
TiO2 Surface Passivation Dye-Sensitized Solar Cells Electrolyte Additive

Defect Passivation in Perovskite: Donor Ability Ranking

The electron-pair-donor ability of pyridine derivatives, which influences defect passivation in perovskite solar cells, varies significantly with the substituent. In a study comparing pyridine (PY), 4-methylpyridine (MP), and 4-tert-butylpyridine (TBP) as perovskite additives, the electron-pair-donor abilities were ranked as TBP > MP > PY [1]. This indicates that the tert-butyl group enhances the Lewis basicity of the pyridine nitrogen, making TBP the most effective passivator among these close analogs.

Perovskite Defect Passivation
Head-to-head
TBP > MP > PY
Highest donor ability among tested pyridines
Ranking based on electron-pair-donor capability
Perovskite Solar Cells Defect Passivation Molecular Additive

Recommended Applications of 4-tert-Butylpyridine


DSSC Electrolyte Formulation

4-tert-Butylpyridine is a key additive for DSSC electrolytes aiming for high PCE and V_OC. Evidence shows its addition increases PCE from 6.71% to 10.62% and V_OC by up to 135 mV (from 615 to 750 mV) in gel polymer electrolytes [1]. Its adsorption on TiO2 surfaces provides a specific 110 mV V_OC increase over non-grafted cells [2]. Procurement is justified for any DSSC development requiring peak performance.

PSC Defect Passivation

4-tert-Butylpyridine's strong electron-pair-donor ability makes it a prime candidate for passivating defects in perovskite layers. It outperforms pyridine (PY) and 4-methylpyridine (MP) in this capacity (TBP > MP > PY) [3]. However, its use in PSCs is context-dependent; it may decrease V_OC in certain HTM systems while improving fill factor [4]. Procurement is recommended for targeted defect passivation studies but requires careful system-level optimization.

MTO-Catalyzed Epoxidation

As a monodentate N-donor ligand for MTO, 4-tert-Butylpyridine delivers catalytic activity and selectivity for trans-β-methylstyrene epoxidation comparable to the bidentate ligand 4,4′-dimethyl-2,2′-bipyridine [5]. It serves as an effective, potentially more cost-efficient Lewis base additive in this catalytic system, making it a practical procurement choice for researchers optimizing MTO-catalyzed epoxidations.

Application
Selection Property
Validation Focus
DSSC Electrolyte Formulation
High V_OC & PCE additive; TiO₂ passivation capability
Electrolyte composition, redox couple compatibility, and V_OC gain reproducibility
PSC Defect Passivation
Strong Lewis basicity; electron-donor ranking TBP > MP > PY
Device architecture, HTM interaction, and fill factor vs V_OC balance
MTO-Catalyzed Epoxidation
Monodentate N-donor ligand with competitive activity
Catalyst/ligand ratio, substrate scope, and selectivity comparison with bidentate ligands

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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